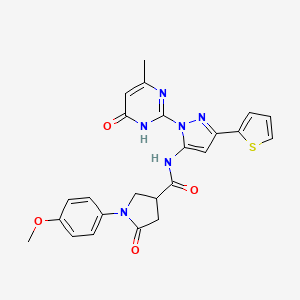

![molecular formula C7H9N3O2 B2940082 1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 2138238-00-1](/img/structure/B2940082.png)

1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

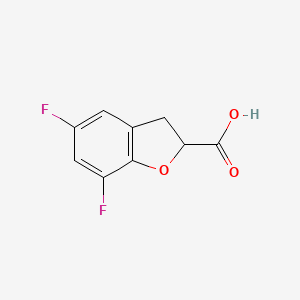

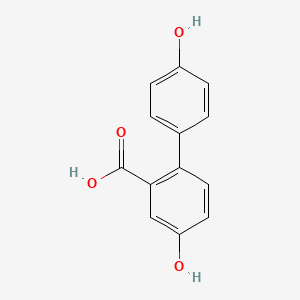

The compound is a derivative of oxetane, which is a four-membered ring compound consisting of three carbon atoms and one oxygen atom . The presence of the 1H-1,2,3-triazol-4-yl group suggests that this compound may also contain a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely involve an oxetane ring attached to a triazole ring via an ethanone linker .Chemical Reactions Analysis

Oxetanes are known to participate in ring-opening reactions . Triazoles can act as ligands in coordination chemistry and can also undergo N-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, oxetanes generally have low boiling points and are relatively stable .Scientific Research Applications

Synthesis and Structural Analysis

- A study detailed the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles using a one-pot strategy. Spectral analyses (FT-IR, NMR) and crystal X-ray diffraction confirmed the structures, revealing monoclinic crystal packing and stabilization by weak intermolecular hydrogen bonding. DFT calculations further elucidated their structural properties, indicating potential for diverse applications (Ahmed et al., 2016).

- The structural confirmation of novel heterocycles, derived from reactions involving 1,2,3-triazol-4-yl)ethan-1-one variants, was achieved using NMR and X-ray diffraction. These compounds' analyses provide foundational knowledge for further application-driven research (Abdel-Wahab et al., 2023).

Biological Activity and Applications

- Novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety were synthesized and evaluated for their fungicidal activities against various phytopathogens. Some compounds demonstrated broad-spectrum antifungal activities, comparable to commercial fungicides, highlighting their potential as new agricultural chemicals (Bai et al., 2020).

- Research into the synthesis of thiadiazole and triazole hybrids explored their potential antiviral activities against COVID-19. Through structure-aided virtual screening, compounds were identified for their docking scores against the main protease of the coronavirus, suggesting a promising avenue for antiviral drug development (Rashdan et al., 2021).

Catalytic Applications

- The development of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based ligands synthesized through click chemistry demonstrated their effectiveness in catalytic oxidation of alcohols and transfer hydrogenation of ketones. This work underlines the versatility of 1,2,3-triazoles in catalysis (Saleem et al., 2013).

Future Directions

properties

IUPAC Name |

1-[1-(oxetan-3-yl)triazol-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-5(11)7-2-10(9-8-7)6-3-12-4-6/h2,6H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZQLSUWISAVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)C2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

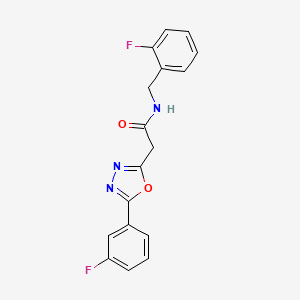

![3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939999.png)

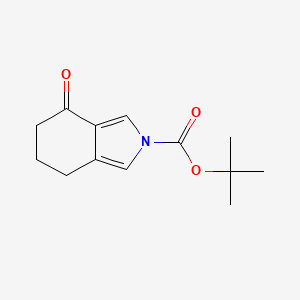

![2-[3,5-Bis(trifluoromethyl)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2940000.png)

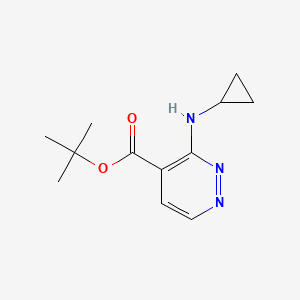

![N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2940007.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2940021.png)